3-Nitroanisole
Overview
Description
3-Nitroanisole: is an organic compound with the chemical formula C7H7NO3 . It is a colorless to yellowish solid crystal with a peculiar odor. This compound is widely used in the field of organic synthesis and serves as a raw material and intermediate for various organic synthesis reactions .
Mechanism of Action
Target of Action
3-Nitroanisole, also known as 1-Methoxy-3-nitrobenzene, is a chemical compound that primarily targets organic molecules in the environment. It is often used in chemical reactions as a reagent .
Mode of Action
The mode of action of this compound involves its interaction with other chemical compounds. It is known to undergo photoinduced nucleophilic substitution reactions in the presence of hydroxide ions (OH−) in mixtures of water (H2O) and acetonitrile (CH3CN), and in the presence of methoxide ions (OCH3−) in methanol (CH3OH) .
Biochemical Pathways
It has been observed that this compound can undergo photoreaction with n-butylamine to yield 3-nitrophenol . This suggests that it may participate in nitration reactions and could potentially affect biochemical pathways involving nitro compounds .
Pharmacokinetics
It is known that the compound is soluble in alcohol but insoluble in water . This suggests that its bioavailability may be influenced by the presence of alcohol and other organic solvents.
Result of Action
Its ability to undergo photoinduced nucleophilic substitution reactions suggests that it may have the potential to alter the chemical structure of other compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of light, which can induce photochemical reactions . Additionally, the presence of other chemical compounds, such as hydroxide ions (OH−) and methoxide ions (OCH3−), can also influence its reactivity .
Biochemical Analysis
Biochemical Properties
3-Nitroanisole plays a role in several biochemical reactions, particularly those involving nitroaromatic compounds. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic degradation. The interaction with cytochrome P450 enzymes leads to the demethylation of this compound, producing 3-Nitrophenol as a metabolite . This interaction is crucial as it initiates the degradation pathway of this compound, allowing it to be further processed and eliminated from the biological system.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can result in cellular damage, affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to influence the expression of genes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase . These changes in gene expression can alter cellular functions and potentially lead to cytotoxic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, leading to its demethylation and subsequent formation of 3-Nitrophenol. This process involves the binding of this compound to the active site of the enzyme, where it undergoes oxidative demethylation. The resulting 3-Nitrophenol can then undergo further metabolic transformations, including reduction and conjugation reactions . These interactions at the molecular level are essential for the compound’s metabolism and detoxification.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade under acidic or basic conditions . Over time, the degradation products of this compound, such as 3-Nitrophenol, can accumulate and exert their own biological effects. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained oxidative stress and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress without significant adverse effects. At higher doses, it can cause severe oxidative damage, leading to cytotoxicity and tissue damage . Studies in animal models have shown that high doses of this compound can result in liver and kidney toxicity, highlighting the importance of dose-dependent effects in its biochemical analysis .
Metabolic Pathways
This compound is involved in metabolic pathways that include its demethylation by cytochrome P450 enzymes to form 3-Nitrophenol . This metabolite can then undergo further reduction to form aminophenols, which can be conjugated with glucuronic acid or sulfate for excretion. The involvement of cytochrome P450 enzymes and other cofactors in these metabolic pathways is crucial for the detoxification and elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins, such as organic anion transporters, which facilitate its movement across cellular membranes . The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
This compound is primarily localized in the cytoplasm and can also be found in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . Its subcellular localization is essential for its metabolic processing, as the endoplasmic reticulum provides the necessary environment for its interaction with cytochrome P450 enzymes. The localization of this compound within specific cellular compartments can influence its activity and function, affecting its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitroanisole can be synthesized by introducing a nitro group into anisole. The commonly used synthesis method involves reacting anisole with sodium nitrite under alkaline conditions. This reaction is typically carried out at room temperature and produces this compound along with water and nitrogen oxide exhaust .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are also implemented to handle the hazardous nature of the reactants and products .
Chemical Reactions Analysis
Types of Reactions: 3-Nitroanisole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed:
Nitration: Formation of dinitroanisole.
Reduction: Formation of 3-aminoanisole.
Substitution: Formation of substituted anisoles depending on the nucleophile used.
Scientific Research Applications
3-Nitroanisole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, such as fluorescent dyes and pesticides.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- 2-Nitroanisole
- 4-Nitroanisole
- 3-Nitrophenol
- 3-Nitroaniline
Comparison: 3-Nitroanisole is unique due to its specific substitution pattern, which influences its reactivity and applications. For instance, 2-Nitroanisole and 4-Nitroanisole have different substitution positions, leading to variations in their chemical behavior and uses. 3-Nitrophenol and 3-Nitroaniline, while similar in having a nitro group, differ in their functional groups attached to the aromatic ring, resulting in distinct properties and applications .
Properties
IUPAC Name |
1-methoxy-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFINWERLNPHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060295 | |
Record name | Benzene, 1-methoxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
555-03-3 | |
Record name | 3-Nitroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=555-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitroanisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methoxy-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-methoxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-NITROANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9920UY61E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 3-Nitroanisole?
A1: this compound has the molecular formula C₇H₇NO₃ and a molecular weight of 153.13 g/mol. Spectroscopic data, including FT-IR and FT-Raman vibrational frequencies, has been reported and analyzed using quantum mechanical calculations. []
Q2: What is the solubility of this compound?
A2: While specific solubility data is limited in the provided research, this compound's electrochemical behavior has been investigated in various media, including protic (ethanol/buffer), mixed aqueous-organic (DMF/citrate buffer), and aprotic (DMF/TBAI). This suggests solubility in these solvents. []
Q3: How does this compound behave electrochemically?
A3: Studies show this compound undergoes irreversible four-electron reduction to its hydroxylamine derivative in protic media across a wide pH range. [] In mixed aqueous-organic and aprotic media, the one-electron reduction product, the nitro radical anion, can be observed and characterized. []
Q4: What is the significance of this compound's nitro radical anion?
A4: This radical, formed through electrochemical reduction, exhibits different stabilities and reactivity depending on the media. Its decay rate constants (k₂disp and k₂dim) have been determined in various solvents, providing insights into its reactivity. [] Additionally, the radical's reactivity with glutathione was assessed, indicating its potential involvement in biological systems. []
Q5: Can this compound undergo photochemical reactions?
A5: Yes, research indicates this compound participates in photochemical reactions. One study investigated the photohydroxylation of this compound, examining the impact of methanol on this process. [] Another study explored the photoinduced methoxy substitution of this compound, providing insights into its photochemical reactivity. []
Q6: Has this compound been investigated for catalytic applications?
A6: While not a catalyst itself, this compound serves as a model substrate in catalytic reduction reactions. One study used it to evaluate the performance of a novel hydrochar-based palladium nanocatalyst. [] The catalyst effectively reduced this compound using NaBH4 in aqueous media under ambient conditions. []
Q7: Are there studies exploring structure-activity relationships for this compound derivatives?
A7: Yes, modifications of the this compound structure have been explored, particularly in the context of anti-inflammatory activity. Researchers synthesized 7-methanesulfonylamino-6-phenoxychromone derivatives with variations at the pyrone and phenoxy rings, starting from 4-chloro-3-nitroanisole. [, ]
Q8: What is the impact of fluorine substitution on the activity of this compound derivatives?
A8: Fluorine substitution on the phenoxy ring significantly influenced the anti-inflammatory activity of 7-methanesulfonylamino-6-phenoxychromone derivatives. The 2'-fluoro and 2',4'-difluoro derivatives displayed notable potency in carrageenin-induced edema and adjuvant-induced arthritis rat models. [, ]
Q9: What other structural modifications have been studied for this compound derivatives?
A9: Besides fluorine, researchers also investigated the impact of a 3-formylamino group on the pyrone ring. This modification, along with fluorine substitutions, resulted in compounds with potent anti-arthritic effects in both rat and mouse models. [, ]
Q10: What analytical techniques are used to study this compound?
A10: Several techniques are employed, including:
- Electrochemical methods: Cyclic voltammetry is used to study the reduction of this compound and characterize its radical anion. []
- Spectroscopy: Electron paramagnetic resonance (EPR) is used to analyze the free radicals generated from this compound in aprotic media. []
- Chromatography: High-performance liquid chromatography (HPLC) is used to monitor the products of photochemical reactions involving this compound. [, ]
- Mass Spectrometry: Used in conjunction with Gas Chromatography to analyze this compound in complex mixtures, such as cosmetics. []
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